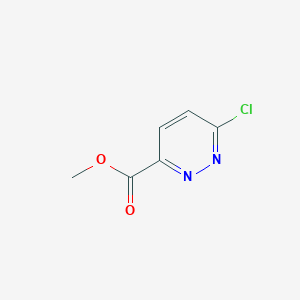

Methyl 6-chloropyridazine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloropyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKXYXKLOWAIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495387 | |

| Record name | Methyl 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65202-50-8 | |

| Record name | Methyl 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chloropyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 6-chloropyridazine-3-carboxylate: A Technical Guide

Introduction

Methyl 6-chloropyridazine-3-carboxylate is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its pyridazine (B1198779) core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a structural motif found in numerous pharmaceuticals and agrochemicals.[2][3] The presence of a chloro-substituent and a methyl ester group provides two reactive sites, making it a versatile building block for medicinal chemists and researchers in drug discovery.[4] This document provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of this compound.

Core Properties

The essential physical and chemical properties of this compound are summarized below. These properties are critical for its use in designing synthetic routes and for ensuring appropriate handling and storage conditions.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [5] |

| CAS Number | 65202-50-8 | [5][6] |

| Molecular Formula | C₆H₅ClN₂O₂ | [5] |

| Molecular Weight | 172.57 g/mol | [5] |

| Appearance | White to Brown powder/crystal | [7] |

| Melting Point | 145 °C | [8] |

| Boiling Point | 310.9 °C at 760 mmHg | [8] |

| Density | 1.4 ± 0.1 g/cm³ | [8] |

| SMILES | COC(=O)C1=NN=C(C=C1)Cl | [5] |

| Polar Surface Area | 52.1 Ų | [5] |

| XLogP3 | -0.2 |[5] |

Synthesis and Reactivity

This compound is typically synthesized through multi-step processes. One documented pathway begins with ethyl levulinate, proceeding through cyclization, bromination, elimination, oxidation, esterification, and finally chlorination to yield the target compound.[1] The overall yield for this six-step process is reported to be 42%.[1]

The reactivity of the molecule is dominated by the chloro and ester functional groups. The chlorine atom can be displaced through nucleophilic substitution, while the ester group is susceptible to hydrolysis or amidation. These reactions are fundamental to its utility as a synthetic intermediate.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions are provided below for researchers.

3.1. Synthesis via Chlorination

This protocol describes the final chlorination step to produce the title compound from its hydroxyl precursor.

-

Materials : Methyl 6-hydroxypyridazine-3-carboxylate, phosphoryl chloride (POCl₃), ice water, saturated sodium bicarbonate solution, deionized water.

-

Procedure :

-

Combine Methyl 6-hydroxypyridazine-3-carboxylate with an excess of phosphoryl chloride.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

After completion, cool the mixture to room temperature.[6]

-

Evaporate the excess phosphoryl chloride under reduced pressure.[6]

-

Carefully decant the residue into ice water, which will cause the product to precipitate.[6]

-

Collect the solid product by filtration.[6]

-

Wash the precipitate sequentially with a saturated sodium bicarbonate solution and then with deionized water.[6]

-

Dry the final product in a vacuum oven to afford this compound as a yellow solid.[6] A yield of 79% has been reported for this step.[6]

-

3.2. Hydrolysis to 6-Chloropyridazine-3-carboxylic acid

This protocol details the conversion of the methyl ester to its corresponding carboxylic acid.[9]

-

Materials : this compound, tetrahydrofuran (B95107) (THF), lithium hydroxide (B78521) (LiOH), water, 2 M hydrochloric acid, dichloromethane (B109758) (DCM).[9]

-

Procedure :

-

Dissolve this compound (1.00 g, 5.36 mmol) in tetrahydrofuran (10 mL).[9]

-

Prepare a solution of lithium hydroxide (0.655 g, 26.8 mmol) in water (10 mL) and add it to the THF solution.[9]

-

Stir the reaction mixture at room temperature for 45 minutes, monitoring for completion.[9]

-

Once the reaction is complete, pour the mixture into 2 M hydrochloric acid.[9]

-

Extract the aqueous mixture with dichloromethane.[9]

-

Combine the organic phases and concentrate under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid as a white solid.[9] A yield of 91% has been reported.[9]

-

3.3. Amidation to 6-Chloropyridazine-3-carboxamide

This protocol describes the conversion of the methyl ester to its primary amide.[2]

-

Materials : this compound, ethanol (B145695), 25% ammonia (B1221849) solution, nitrogen gas.[2]

-

Procedure :

-

Place this compound into a high-pressure reaction vessel.[2]

-

Add ethanol and a 25% ammonia solution sequentially.[2]

-

Purge the vessel with nitrogen gas three times to create an inert atmosphere.[2]

-

Heat the reaction mixture to 100°C and stir for 6 hours.[2]

-

After the reaction is complete, cool the mixture to 5°C and continue stirring for 1 hour to induce crystallization.[2]

-

Filter the resulting precipitate, wash with water, and dry under vacuum at 50°C to obtain 6-Chloropyridazine-3-carboxamide.[2]

-

Applications in Drug Discovery

The pyridazine ring is a recognized pharmacophore in medicinal chemistry, valued for its physicochemical properties which can offer advantages over a simple phenyl ring, such as reduced lipophilicity.[3] this compound is a key intermediate in the synthesis of compounds investigated for various therapeutic applications, including anti-tumor and blood-lipid lowering agents.[1] The reactivity of the chloro-substituent allows for its use in cross-coupling reactions, such as the Suzuki-Miyaura reaction (after conversion of the ester), to build more complex molecular architectures.[10]

Safety and Handling

This compound is classified as hazardous. Appropriate safety precautions must be taken during its handling and storage.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|---|

| ![]() | Warning | H302 : Harmful if swallowed.[5][8]H315 : Causes skin irritation.[5][8]H319 : Causes serious eye irritation.[5][8]H332 : Harmful if inhaled.[5][8]H335 : May cause respiratory irritation.[8] |

| Warning | H302 : Harmful if swallowed.[5][8]H315 : Causes skin irritation.[5][8]H319 : Causes serious eye irritation.[5][8]H332 : Harmful if inhaled.[5][8]H335 : May cause respiratory irritation.[8] |

Handling Recommendations:

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[11] For operations that may generate dust, use a NIOSH-approved N95 dust mask.

-

Hygiene : Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[8] Contaminated clothing should be removed and washed before reuse.[12]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 65202-50-8 [chemicalbook.com]

- 7. This compound | 65202-50-8 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. 6-Chloropyridazine-3-carboxylic acid CAS#: 5096-73-1 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. 6-Chloropyridazine-3-carboxamide | CAS#:66346-83-6 | Chemsrc [chemsrc.com]

Technical Guide: Methyl 6-chloropyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-chloropyridazine-3-carboxylate, a key heterocyclic building block in the fields of medicinal chemistry and agrochemical research. This document outlines its chemical identity, physicochemical properties, established synthesis protocols, and significant applications, presenting data in a structured format for ease of reference.

Chemical Identity and Properties

This compound is a pyridazine (B1198779) derivative characterized by a chlorine atom at the 6-position and a methyl carboxylate group at the 3-position. Its formal IUPAC name is This compound [1].

Physicochemical Data

The key chemical and physical properties are summarized below. This data is essential for handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 65202-50-8 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Exact Mass | 172.0039551 Da | [1] |

| SMILES | COC(=O)C1=NN=C(C=C1)Cl | [1] |

| InChI Key | FPKXYXKLOWAIOX-UHFFFAOYSA-N | [1] |

Spectroscopic Data

While specific experimental spectra are not widely published, the expected spectroscopic characteristics can be predicted based on the molecular structure. These predictions are crucial for reaction monitoring and structural confirmation.

| Spectroscopy | Expected Peaks / Signals |

| ¹H NMR | δ ~ 8.0-8.2 ppm (d, 1H, pyridazine ring H), δ ~ 7.8-8.0 ppm (d, 1H, pyridazine ring H), δ ~ 4.0 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | δ ~ 164-166 ppm (C=O), δ ~ 155-160 ppm (C-Cl), δ ~ 140-150 ppm (quaternary pyridazine C), δ ~ 125-135 ppm (pyridazine CH), δ ~ 53-55 ppm (-OCH₃) |

| IR (Infrared) | ~1720-1740 cm⁻¹ (C=O stretch, ester), ~1550-1600 cm⁻¹ (C=N, C=C stretch, aromatic ring), ~1200-1300 cm⁻¹ (C-O stretch, ester), ~700-800 cm⁻¹ (C-Cl stretch) |

| Mass Spec (MS) | Expected M+ peaks at m/z 172 and 174 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. |

Safety and Handling

This compound is associated with several hazards. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Synthesis and Experimental Protocols

This compound is a valuable synthetic intermediate.[2][3] Several routes for its preparation have been documented.

Synthesis from Ethyl Levulinate

A comprehensive six-step synthesis starting from the inexpensive and readily available ethyl levulinate has been reported, achieving an overall yield of 42%.[2] This method is suitable for large-scale preparation.[2]

Experimental Protocol:

-

Cyclization: Ethyl levulinate is reacted with a hydrazine (B178648) source to form the initial dihydropyridazinone ring.

-

Bromination: The ring is brominated at a key position to introduce a leaving group.

-

Elimination: An elimination reaction is performed to create the aromatic pyridazine ring.

-

Oxidation: A side chain is oxidized to form the carboxylic acid functionality.

-

Esterification: The carboxylic acid is converted to its methyl ester using methanol (B129727) under acidic conditions.

-

Chlorination: The final step involves the conversion of a hydroxyl or oxo group on the pyridazine ring to the chloro group, typically using a chlorinating agent like phosphoryl chloride (POCl₃) to yield the final product.[2]

Chlorination of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid methyl ester

A common and high-yielding final step in the synthesis involves the chlorination of the corresponding pyridazinone precursor.

Experimental Protocol:

-

To a flask, add methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.

-

Add excess phosphoryl chloride (POCl₃) to act as both the reagent and solvent.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

-

After completion, cool the mixture to room temperature and carefully evaporate the excess POCl₃ under reduced pressure.

-

Slowly pour the residue into ice water, causing the product to precipitate.

-

Collect the solid by filtration.

-

Wash the precipitate with a saturated sodium bicarbonate solution, followed by deionized water.

-

Dry the resulting solid in a vacuum oven to afford this compound as a yellow solid (reported yield: 79%).[3]

Applications in Research and Development

The unique physicochemical properties of the pyridazine ring, such as its hydrogen bond accepting capabilities and dipole moment, make it an attractive scaffold in drug design.[4] this compound serves as a crucial intermediate for introducing this heterocycle into more complex molecules.

Key Application Areas:

-

Oncology: It is a key intermediate in the synthesis of novel anti-tumor agents.[2][3]

-

Metabolic Diseases: The scaffold is used in the development of compounds with blood-lipid lowering activity.[2][3]

-

Agrochemicals: It is a building block for insecticides and herbicides. The pyridazine class of compounds is known for potent activity and often low toxicity profiles.[2]

-

Medicinal Chemistry: It serves as a precursor for other derivatives, such as 6-Chloropyridazine-3-carboxamide, expanding the range of accessible chemical space for drug discovery programs.

References

Structure of Methyl 6-chloropyridazine-3-carboxylate

An In-depth Technical Guide to Methyl 6-chloropyridazine-3-carboxylate

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in the fields of medicinal chemistry and agricultural science. Its pyridazine (B1198779) core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a "privileged structure" in drug discovery, appearing in numerous pharmacologically active agents.[1][2] This compound, featuring a reactive chlorine atom and an ester functional group, acts as a key intermediate for synthesizing a diverse range of molecules with potential therapeutic and practical applications, including anti-tumor, lipid-lowering, and insecticidal activities.[3][4] This guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The molecular structure consists of a pyridazine ring substituted with a chlorine atom at position 6 and a methyl carboxylate group at position 3.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 65202-50-8 | [5] |

| Molecular Formula | C₆H₅ClN₂O₂ | [5][6] |

| Molecular Weight | 172.57 g/mol | [5] |

| Appearance | White to Brown powder/crystal | [7] |

| Melting Point | 145.0 to 155.0 °C | [7] |

| SMILES | COC(=O)C1=NN=C(C=C1)Cl | [5] |

| InChIKey | FPKXYXKLOWAIOX-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While a complete public dataset is not available, the expected spectral characteristics based on its structure are outlined below. Documentation such as NMR, HPLC, and LC-MS can often be requested from commercial suppliers.[8][9]

| Technique | Expected Characteristics |

| ¹H NMR | The spectrum is expected to show two doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the pyridazine ring, and a singlet around δ 3.9-4.1 ppm for the methyl ester protons. The coupling constants for the aromatic protons would be characteristic of an ortho-coupling. |

| ¹³C NMR | The spectrum should display six distinct carbon signals: one for the methyl group (around 53 ppm), one for the ester carbonyl (around 165 ppm), and four for the pyridazine ring carbons (in the 120-160 ppm range). The carbon attached to the chlorine atom would be significantly shifted. |

| Infrared (IR) | Key absorption bands would include C=O stretching for the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations from the aromatic ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching band (typically 600-800 cm⁻¹).[10] |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (172.57). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier. |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common method involves the chlorination of a pyridazinone precursor. Another scalable synthesis starts from ethyl levulinate, proceeding through a six-step process.[3]

A representative experimental protocol for the synthesis via chlorination is detailed below.

Experimental Protocol: Synthesis from Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

This procedure describes the chlorination of the pyridazinone ring using a standard chlorinating agent like phosphoryl chloride (POCl₃).

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (1 equivalent).

-

Addition of Reagent : Carefully add an excess of phosphoryl chloride (POCl₃) to the flask. The reaction is typically performed without a solvent or in a high-boiling inert solvent.

-

Heating : Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Carefully evaporate the excess phosphoryl chloride under reduced pressure.

-

Isolation : Cautiously pour the residue into a beaker containing crushed ice and water. A solid precipitate will form.

-

Purification : Collect the solid product by filtration. Wash the precipitate sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with deionized water.

-

Drying : Dry the purified solid in a vacuum oven to afford the final product, this compound. A yield of 79% has been reported for this step.[4]

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The chemical reactivity of this compound is dominated by its two functional groups.

-

Nucleophilic Aromatic Substitution : The chlorine atom at the C6 position is susceptible to displacement by various nucleophiles. This reaction is fundamental to its utility, allowing for the introduction of diverse substituents such as amines, alcohols, and thiols to build more complex molecular scaffolds.[10]

-

Ester Group Transformations : The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides by reacting with amines.[11] This provides another handle for molecular elaboration.

These reactions make it a valuable precursor for creating libraries of compounds for screening in drug discovery and agrochemical development. For instance, it is a direct precursor to 6-Chloropyridazine-3-carboxamide, another important chemical intermediate.[11]

Caption: Key reaction pathways for this compound.

Safety and Handling

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and lab coats, should be worn during handling.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H302 | Harmful if swallowed |

Table data sourced from PubChem GHS classifications.[5]

Conclusion

This compound is a versatile and valuable intermediate in synthetic organic chemistry. Its straightforward synthesis and the differential reactivity of its chloro and ester functionalities provide a robust platform for the development of novel compounds with significant potential in pharmacology and agriculture. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists leveraging this compound in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 65202-50-8 [chemicalbook.com]

- 5. This compound | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. langwaychem.com [langwaychem.com]

- 7. This compound | 65202-50-8 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 8. 65202-50-8|this compound|BLD Pharm [bldpharm.com]

- 9. 5096-73-1|6-Chloropyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. jocpr.com [jocpr.com]

- 11. Page loading... [guidechem.com]

- 12. 6-Chloropyridazine-3-carboxamide | CAS#:66346-83-6 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Methyl 6-chloropyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-chloropyridazine-3-carboxylate, a key intermediate in the synthesis of a variety of biologically active molecules. This document outlines its chemical and physical properties, details a common synthesis protocol, and discusses its applications in drug discovery and development.

Core Compound Properties

This compound is a heterocyclic compound that serves as a versatile building block in organic synthesis. Its chemical structure, incorporating a reactive chlorine atom and an ester functional group, allows for a wide range of chemical modifications.

| Identifier | Value | Source |

| Molecular Weight | 172.57 g/mol | [1] |

| Molecular Formula | C6H5ClN2O2 | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 65202-50-8 | [1][2][3] |

| SMILES | COC(=O)C1=CC=C(N=N1)Cl | [1] |

Physicochemical Data

| Property | Value | Source |

| Physical State | Yellow solid (in one described synthesis) | [2] |

| Purity | Typically ≥98% | [3] |

Synthesis Protocol

A common method for the synthesis of this compound involves the chlorination of a precursor. The following is a representative experimental protocol.

Reaction: Conversion of a pyridazinone precursor to this compound.

Materials:

-

Pyridazinone precursor

-

Phosphoryl chloride (POCl3)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Deionized water

Procedure:

-

The precursor, methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, is reacted with an excess of phosphoryl chloride.

-

The reaction mixture is heated to reflux and maintained for a period to ensure complete conversion.

-

Upon completion, the mixture is cooled to room temperature.

-

The excess phosphoryl chloride is carefully removed under reduced pressure.

-

The resulting residue is cautiously poured into ice water, leading to the precipitation of the crude product.

-

The solid is collected by filtration.

-

The collected solid is washed sequentially with a saturated solution of sodium bicarbonate and deionized water to neutralize any remaining acid and remove impurities.

-

The final product is dried in a vacuum oven to yield this compound as a yellow solid.[2]

A multi-step synthesis starting from ethyl levulinate has also been described, involving cyclization, bromination, elimination, oxidation, esterification, and chlorination, with an overall yield of 42%.[5]

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the development of new therapeutic agents and agrochemicals.[6][7] The pyridazine (B1198779) scaffold is a recognized pharmacophore present in numerous biologically active compounds.

Key Application Areas:

-

Oncology: It serves as a precursor for the synthesis of potential anti-tumor agents.[5]

-

Cardiovascular Disease: The compound is utilized in the development of blood-lipid lowering drugs.[5]

-

Agrochemicals: It is a building block for novel insecticides.[5][6] Pyridazine derivatives have shown broad-spectrum activity as herbicides, insecticides, and plant growth regulators.[6][7]

The reactivity of the chlorine atom at the 6-position allows for nucleophilic substitution, enabling the introduction of various functional groups and the construction of more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding its synthetic utility.[6]

Logical Workflow for Synthetic Application

The following diagram illustrates a typical synthetic workflow where this compound is used as a key intermediate.

Caption: Synthetic pathway from the core compound.

This workflow demonstrates the sequential modification of this compound to generate diverse chemical entities for biological screening. The initial nucleophilic substitution at the chloro position is a common first step, followed by modification of the ester group to achieve the desired final compound.

References

- 1. This compound | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 65202-50-8 [chemicalbook.com]

- 3. langwaychem.com [langwaychem.com]

- 4. メチル 6-クロロピリジン-3-カルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [wap.guidechem.com]

SMILES string for Methyl 6-chloropyridazine-3-carboxylate

Technical Guide: Methyl 6-chloropyridazine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide covers its chemical identity, physicochemical properties, detailed synthesis protocols, and potential applications based on the known biological activities of related pyridazine (B1198779) derivatives.

Chemical Identity and Properties

This compound is a substituted pyridazine derivative. Its core structure consists of a pyridazine ring chlorinated at position 6 and carrying a methyl carboxylate group at position 3.

SMILES String: COC(=O)C1=NN=C(C=C1)Cl[1]

Physicochemical Data:

| Property | Value | Reference |

| Molecular Formula | C6H5ClN2O2 | [1][2] |

| Molecular Weight | 172.57 g/mol | [1][2] |

| CAS Number | 65202-50-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| InChI Key | FPKXYXKLOWAIOX-UHFFFAOYSA-N | [1] |

Synthesis Protocols

The synthesis of this compound can be achieved through multiple synthetic routes. Below are two detailed experimental protocols.

Protocol 1: Multi-step Synthesis from Ethyl Levulinate

This method outlines a six-step synthesis starting from the readily available ethyl levulinate, with a reported overall yield of 42%[3]. The key transformations involve cyclization, bromination, elimination, oxidation, esterification, and chlorination[3].

Experimental Workflow Diagram:

Caption: Multi-step synthesis workflow from ethyl levulinate.

Detailed Methodologies:

-

Step 1: Cyclization: Ethyl levulinate is reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) and refluxed to form the corresponding pyridazinone intermediate.

-

Step 2: Bromination: The pyridazinone intermediate is subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride with a radical initiator.

-

Step 3: Elimination: The resulting brominated intermediate undergoes an elimination reaction, typically by treatment with a base like sodium ethoxide, to introduce a double bond.

-

Step 4: Oxidation: The unsaturated intermediate is oxidized to form 6-hydroxypyridazine-3-carboxylic acid. A suitable oxidizing agent for this step is potassium permanganate.

-

Step 5: Esterification: The carboxylic acid is converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid (Fischer esterification).

-

Step 6: Chlorination: The final step involves the chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield this compound.

Protocol 2: Oxidation and Esterification Route

This protocol starts from 3-chloro-6-methylpyridazine (B130396), which is oxidized to the corresponding carboxylic acid, followed by esterification.

Experimental Workflow Diagram:

Caption: Synthesis via oxidation and esterification.

Detailed Methodologies:

-

Step 1: Preparation of 6-Chloropyridazine-3-carboxylic Acid:

-

In a reaction vessel under an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60ml of 50% sulfuric acid[4].

-

While stirring, gradually add 38g (0.24 mol) of potassium permanganate[4].

-

After the addition, allow the reaction to proceed at 80°C for 2 hours[4].

-

Cool the reaction mixture and dilute it with 200ml of ice water[4].

-

Filter the mixture and extract the filtrate with ethyl acetate (B1210297) (4 x 100ml)[4].

-

The combined organic extracts are dried, and the solvent is removed under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid. The reported yield for this step is between 52% and 65%[4].

-

-

Step 2: Esterification to this compound:

-

Dissolve the 6-chloropyridazine-3-carboxylic acid obtained in the previous step in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography.

-

After completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer and evaporate the solvent to obtain the crude product, which can be further purified by recrystallization or column chromatography.

-

Potential Applications and Biological Significance

Pyridazine and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery. These activities include antihypertensive, cardiotonic, antiviral, and anticancer effects[5]. Furthermore, some pyridazine compounds have found applications in agriculture as herbicides and insecticides due to their low toxicity and residual impact[5].

While specific biological data for this compound is not extensively documented in the provided search results, its structural features suggest it could serve as a key intermediate in the synthesis of more complex, biologically active molecules. For instance, it can be a precursor for the synthesis of 6-chloropyridazine-3-carboxamide, a related compound with potential physiological activities[5]. The ester functionality allows for further chemical modifications, such as amidation or reduction, to generate a library of derivatives for biological screening.

Drug Discovery Workflow:

Caption: General drug discovery workflow utilizing the target compound.

This guide provides a foundational understanding of this compound for researchers and professionals in the field. The detailed protocols and compiled data aim to facilitate its synthesis and further investigation into its potential applications.

References

An In-depth Technical Guide on Methyl 6-chloropyridazine-3-carboxylate and its Derivatives in Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloropyridazine-3-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of novel therapeutic agents.[1][2] Its pyridazine (B1198779) core is a structural motif found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and its role as a precursor to potent anticancer agents. The guide details the synthesis of advanced derivatives, their mechanism of action involving PARP-1 inhibition and apoptosis induction, and provides explicit experimental protocols for their biological evaluation.

Core Compound: this compound

The foundational molecule, this compound, is characterized by the following identifiers and properties.

| Identifier/Property | Value |

| InChIKey | FPKXYXKLOWAIOX-UHFFFAOYSA-N |

| CAS Number | 65202-50-8 |

| Molecular Formula | C6H5ClN2O2 |

| Molecular Weight | 172.57 g/mol |

| IUPAC Name | This compound |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent conversion to biologically active derivatives involves a multi-step chemical process. A key synthetic strategy is the development of chalcone-like hybrids, which have shown promise as anticancer agents.

Experimental Protocol: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (Intermediate 1)

This intermediate is a crucial building block for the synthesis of the target chalcone (B49325) derivatives.

Materials:

-

Anhydrous potassium carbonate (K2CO3)

-

Isopropanol

Procedure:

-

A mixture of 3,6-dichloropyridazine (1 equivalent), 4-hydroxybenzaldehyde (1 equivalent), and anhydrous potassium carbonate (2 equivalents) is prepared in isopropanol.

-

The reaction mixture is refluxed for 24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.

Experimental Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aromatic aldehyde and a ketone.

Materials:

-

4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (Intermediate 1)

-

Substituted acetophenone (B1666503) (e.g., 4-hydroxyacetophenone)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Absolute ethanol

Procedure:

-

Equimolar amounts of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde and the substituted acetophenone are dissolved in absolute ethanol.

-

A catalytic amount of a strong base, such as KOH (10% solution in ethanol), is added dropwise to the mixture at room temperature.

-

The reaction is stirred at room temperature for 24 hours.

-

The formation of a precipitate indicates the progress of the reaction, which can be further monitored by TLC.

-

The reaction mixture is then poured into crushed ice and acidified with dilute HCl to precipitate the product.

-

The solid product is collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Biological Activity and Mechanism of Action

Derivatives of this compound, particularly the chalcone hybrids, have demonstrated significant potential as anticancer agents. Their primary mechanisms of action are the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and the induction of apoptosis.

PARP-1 Inhibition

PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death, a concept known as synthetic lethality, particularly effective in cancers with existing DNA repair deficiencies (e.g., BRCA1/2 mutations). Pyridazine-containing compounds have been identified as potent PARP-1 inhibitors.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The synthesized chloropyridazine hybrids have been shown to induce apoptosis through the modulation of key regulatory proteins.

dot

Caption: Proposed signaling pathway for chloropyridazine hybrids.

Experimental Protocols for Biological Evaluation

Experimental Protocol: PARP-1 Inhibition Assay (Chemiluminescent)

This assay quantifies the inhibitory effect of the synthesized compounds on PARP-1 activity.

Materials:

-

Synthesized chloropyridazine derivatives

-

Recombinant PARP-1 enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Activated DNA

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Assay buffer and wash buffer (PBST)

Procedure:

-

The histone-coated plate is washed with PBST.

-

Serial dilutions of the test compounds are prepared.

-

The enzymatic reaction is initiated by adding PARP-1, activated DNA, and biotinylated NAD+ to the wells containing the test compounds.

-

The plate is incubated for 1 hour at room temperature.

-

After incubation, the plate is washed, and streptavidin-HRP is added to each well and incubated for 30 minutes.

-

The plate is washed again, and the chemiluminescent substrate is added.

-

The luminescence is immediately measured using a microplate reader. The reduction in signal in the presence of the inhibitor is proportional to its inhibitory activity.

Experimental Protocol: Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This method allows for the visualization and differentiation of viable, apoptotic, and necrotic cells.[3][4]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Synthesized chloropyridazine derivatives

-

Acridine Orange (AO) and Ethidium Bromide (EB) staining solution (100 µg/mL of each in PBS)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cells are seeded in a 6-well plate and treated with the test compounds at various concentrations for 24 hours.

-

After treatment, the cells are harvested and washed with PBS.

-

The cell pellet is resuspended in a small volume of PBS, and an equal volume of AO/EB staining solution is added.

-

The cell suspension is incubated for 5 minutes at room temperature in the dark.

-

10 µL of the stained cell suspension is placed on a microscope slide and covered with a coverslip.

-

The cells are immediately observed under a fluorescence microscope, and the percentage of viable, early apoptotic, late apoptotic, and necrotic cells is determined based on their morphology and fluorescence color.

| Cell State | Morphology and Fluorescence |

| Viable | Normal nucleus, green fluorescence |

| Early Apoptotic | Condensed or fragmented chromatin, bright green fluorescence |

| Late Apoptotic | Condensed or fragmented chromatin, orange to red fluorescence |

| Necrotic | Swollen, orange to red fluorescence |

Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[5][6][7][8]

Materials:

-

Treated and untreated cell lysates

-

Caspase-3 substrate (DEVD-pNA)

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell lysates are prepared from both treated and untreated cells.

-

The protein concentration of each lysate is determined.

-

Equal amounts of protein from each lysate are added to the wells of a 96-well plate.

-

The reaction is initiated by adding the caspase-3 substrate (DEVD-pNA) to each well.

-

The plate is incubated at 37°C for 1-2 hours.

-

The absorbance is measured at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Experimental Workflow

The preclinical evaluation of novel anticancer compounds follows a structured workflow, from initial synthesis to detailed biological characterization.

dot

Caption: General experimental workflow for drug discovery.

Conclusion

This compound serves as a versatile scaffold for the development of novel and potent anticancer agents. The synthetic accessibility of its derivatives, coupled with their promising biological activities through dual mechanisms of PARP-1 inhibition and apoptosis induction, makes this class of compounds a significant area of interest for future drug discovery and development efforts. The detailed protocols provided in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate these promising therapeutic candidates.

References

- 1. promega.com [promega.com]

- 2. Dual AO/EB Staining to Detect Apoptosis in Osteosarcoma Cells Compared with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Acridine orange/ethidium bromide (AO/EB) staining [bio-protocol.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. mpbio.com [mpbio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

The Discovery and Enduring Legacy of Pyridazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine (B1198779) nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged from a rich history of chemical synthesis to become a privileged scaffold in modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of pyridazine and its derivatives. It details seminal synthetic methodologies, from the pioneering work of Emil Fischer to contemporary approaches such as the inverse-electron-demand Diels-Alder reaction. Furthermore, this guide chronicles the evolution of pyridazine-containing compounds into clinically significant therapeutic agents, offering detailed experimental protocols for the synthesis of key derivatives and a comprehensive summary of their biological activities. Through a combination of historical context, detailed synthetic procedures, quantitative biological data, and visual representations of chemical pathways, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel pyridazine-based molecules.

Introduction: The Emergence of a Versatile Heterocycle

Pyridazine, with its unique electronic properties conferred by the contiguous nitrogen atoms, has captivated chemists for over a century.[1] Though rare in nature, the pyridazine core has proven to be a valuable pharmacophore, finding application in herbicides and a range of pharmaceuticals.[1] Its journey from a laboratory curiosity to a cornerstone of drug discovery is a testament to the ingenuity of synthetic chemists and the relentless pursuit of novel therapeutic agents. This guide will trace this journey, beginning with the foundational discoveries that first brought this heterocyclic system to light.

Historical Syntheses of the Pyridazine Core

The early history of pyridazine chemistry is marked by several key synthetic breakthroughs that laid the groundwork for future derivatization and application.

Fischer's Pioneering Synthesis

The first synthesis of a pyridazine derivative is credited to the eminent chemist Emil Fischer in 1886.[1] In the course of his investigations into the Fischer indole (B1671886) synthesis, he prepared a pyridazine through the condensation of phenylhydrazine (B124118) and levulinic acid.[1]

Experimental Protocol: Fischer's Pyridazine Synthesis (Generalized)

-

Reaction Setup: Phenylhydrazine and levulinic acid are combined, typically in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Condensation: The mixture is heated under reflux to facilitate the initial condensation reaction, forming a hydrazone intermediate.

-

Cyclization and Dehydration: Continued heating, often with the addition of a dehydrating agent or under acidic conditions, promotes the intramolecular cyclization and subsequent dehydration to form the pyridazine ring.

-

Workup and Purification: The reaction mixture is cooled, and the product is isolated through extraction and purified by crystallization or distillation.

A More Direct Route: Synthesis from Maleic Hydrazide

A more efficient and widely adopted synthesis of the parent pyridazine heterocycle starts from maleic hydrazide.[1] This method involves the conversion of maleic hydrazide to 3,6-dichloropyridazine, followed by reductive dehalogenation.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

-

Reaction Setup: In a three-necked flask, place 22g of 3,6-dihydroxypyridazine (maleic hydrazide, 0.2 mol) and 232.8g of phosphorus pentachloride (1.12 mol).

-

Chlorination: Heat the mixture to 125°C for 4 hours.

-

Workup: After cooling, the reaction mixture is carefully quenched with ice water. The pH is adjusted to approximately 8 with 28% ammonium (B1175870) hydroxide.

-

Isolation and Purification: The resulting brown solid is collected by suction filtration. The filtrate is extracted with dichloromethane, and the organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. Recrystallization from n-hexane affords white crystals of 3,6-dichloropyridazine. The reported yield for this process is 82%, with a melting point of 67-69°C.

The Paal-Knorr Synthesis of Pyridazines

The Paal-Knorr synthesis, a classical method for the formation of five-membered heterocycles, can be adapted for the synthesis of pyridazines. This reaction involves the condensation of a 1,4-dicarbonyl compound with hydrazine.

Experimental Protocol: Paal-Knorr Pyridazine Synthesis (Generalized)

-

Reaction Setup: A 1,4-diketone is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Hydrazine Addition: Hydrazine hydrate (B1144303) is added to the solution. The reaction is often catalyzed by a weak acid.

-

Cyclization: The mixture is heated under reflux to promote the condensation and cyclization to form a dihydropyridazine (B8628806) intermediate.

-

Oxidation: The dihydropyridazine is then oxidized to the aromatic pyridazine using a suitable oxidizing agent.

-

Isolation and Purification: The product is isolated by extraction and purified by standard methods such as crystallization or chromatography.

dot

References

The Pivotal Role of Methyl 6-chloropyridazine-3-carboxylate in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloropyridazine-3-carboxylate is a versatile heterocyclic intermediate that has garnered significant attention in medicinal and agricultural chemistry. Its unique structural features, characterized by an electron-deficient pyridazine (B1198779) ring bearing a reactive chlorine atom and a modifiable ester group, make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, its key reactions as a synthetic intermediate, and its application in the development of novel therapeutic agents, particularly in the fields of oncology and virology. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and development.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have shown a wide range of biological activities, including anticancer, antiviral, antihypertensive, and herbicidal properties.[1] Among these, this compound serves as a critical building block for the construction of more complex molecular architectures. The presence of a chlorine atom at the 6-position allows for facile nucleophilic substitution and cross-coupling reactions, while the methyl ester at the 3-position can be readily converted into other functional groups such as amides, hydrazides, or carboxylic acids. This dual functionality provides a powerful platform for the generation of compound libraries for drug discovery and crop protection.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. A common route involves the synthesis of 6-chloropyridazine-3-carboxylic acid followed by esterification.

Synthesis of 6-chloropyridazine-3-carboxylic acid

A widely used method for the synthesis of 6-chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine (B130396).[2]

Experimental Protocol:

-

In a reaction vessel, dissolve 3-chloro-6-methylpyridazine in concentrated sulfuric acid.

-

Cool the solution in an ice bath to maintain a temperature below 50°C.

-

Slowly add an oxidizing agent, such as potassium dichromate or potassium permanganate, in portions while stirring vigorously.[2]

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 50-80°C) for several hours.[2]

-

Upon completion, pour the reaction mixture over crushed ice and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-chloropyridazine-3-carboxylic acid.

-

The crude product can be further purified by recrystallization.

Esterification to this compound

The final step is the esterification of the carboxylic acid to the corresponding methyl ester.

Experimental Protocol:

-

Suspend 6-chloropyridazine-3-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

A reported six-step synthesis starting from ethyl levulinate, involving cyclization, bromination, elimination, oxidation, esterification, and chlorination, has been shown to produce this compound in an overall yield of 42%.[3]

Chemical Reactivity and Transformations

This compound is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable tool for synthetic chemists.

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNA_r) reactions. This allows for the introduction of a wide range of functional groups.

Amidation:

A common transformation is the reaction with ammonia (B1221849) to form 6-chloropyridazine-3-carboxamide.[4]

Experimental Protocol:

-

In a high-pressure reaction vessel, combine this compound, ethanol, and a 25% ammonia solution.[4]

-

Seal the vessel and heat the mixture to 100°C with stirring for 6 hours.[4]

-

After cooling to 5°C and stirring for 1 hour to induce crystallization, filter the solid product.[4]

-

Wash the product with water and dry under vacuum to yield 6-chloropyridazine-3-carboxamide.[4]

Cross-Coupling Reactions

The chloro-substituent also enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form C-C bonds and introduce aryl, heteroaryl, or alkynyl moieties.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base.

-

Sonogashira Coupling: Reaction with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst.

Modification of the Ester Group

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other derivatives, further expanding the synthetic utility of this intermediate.

Applications in Drug Discovery

The pyridazine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown promise as potent therapeutic agents.

Anticancer Agents: PARP Inhibition and Apoptosis Induction

Derivatives of chloropyridazine have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[5][6] PARP inhibitors are a promising class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways.[5] Furthermore, pyridazine-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[7][8]

One of the key mechanisms of apoptosis induction by pyridazine derivatives is through the intrinsic mitochondrial pathway.[1] This involves the disruption of the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[1][7] This disruption leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately leading to cell death.[1]

Figure 1: Signaling pathway of apoptosis induction and PARP-1 inhibition by pyridazine derivatives.

Data Presentation

The following table summarizes key quantitative data for reactions involving this compound and its precursors.

| Starting Material | Reagent(s) | Product | Reaction Conditions | Yield | Reference |

| Ethyl levulinate | Multi-step | This compound | Cyclization, bromination, elimination, oxidation, esterification, chlorination | 42% (overall) | [3] |

| 3-chloro-6-methylpyridazine | KMnO₄, H₂SO₄ | 6-chloropyridazine-3-carboxylic acid | 80°C, 2h | 52% | [9] |

| 3-chloro-6-methylpyridazine | K₂Cr₂O₇, H₂SO₄ | 6-chloropyridazine-3-carboxylic acid | 50°C, 2h | 65% | [9] |

| This compound | 25% NH₃ solution, Ethanol | 6-Chloropyridazine-3-carboxamide | 100°C, 6h, high pressure | Not specified | [4] |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent reaction of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

The Chloropyridazine Core: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Chloropyridazine Family

The chloropyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, characterized by a pyridazine (B1198779) ring substituted with one or more chlorine atoms. Pyridazine itself is a six-membered aromatic ring containing two adjacent nitrogen atoms, which imparts a π-deficient character to the ring system. This inherent electronic property makes the chloropyridazine core susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key feature exploited in the synthesis of diverse derivatives.[1][2][3] The reactivity of the chlorine atom allows for its displacement by a variety of nucleophiles, providing a versatile handle for molecular elaboration and the introduction of various pharmacophoric elements.

Chloropyridazine derivatives have garnered significant attention in drug discovery due to their wide range of pharmacological activities.[2][4][5] These compounds have been investigated for their potential as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents.[2][4][6] The pyridazine nucleus is found in several marketed drugs, highlighting its clinical relevance.[7] The ability of the chloropyridazine moiety to serve as a bioisosteric replacement for other aromatic systems, coupled with its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets, further underscores its importance in the design of novel therapeutic agents.

Synthesis of Chloropyridazines

The synthesis of chloropyridazines typically involves the chlorination of pyridazinone precursors. A common and versatile starting material for many chloropyridazine derivatives is 3,6-dichloropyridazine (B152260).

General Synthesis of 3,6-Dichloropyridazine from Pyridazine-3,6-diol

A widely employed method for the preparation of 3,6-dichloropyridazine involves the reaction of pyridazine-3,6-diol (maleic hydrazide) with a chlorinating agent, most commonly phosphorus oxychloride (POCl3).[8][9][10]

Experimental Protocol:

To a round-bottom flask charged with pyridazine-3,6-diol, phosphorus oxychloride is added. The reaction mixture is then heated, typically at temperatures ranging from 80°C to 125°C, for several hours.[8][10][11] The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The resulting crude product is carefully quenched with ice-water and neutralized with a base, such as sodium bicarbonate or sodium hydroxide, to a pH of approximately 8.[9][10] The product is then extracted with an organic solvent, such as ethyl acetate (B1210297) or chloroform.[8][10] The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to afford 3,6-dichloropyridazine.[10] Further purification can be achieved by column chromatography or recrystallization.[8]

Chemical Properties and Reactivity

The key chemical feature of chloropyridazines that underpins their utility in medicinal chemistry is the reactivity of the C-Cl bond towards nucleophilic substitution. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring renders the carbon atoms attached to the chlorine atoms electrophilic and susceptible to attack by nucleophiles.

This reactivity allows for the facile introduction of a wide array of functional groups by displacing the chlorine atom with various nucleophiles, including amines, alcohols, thiols, and hydrazines.[7] This versatility enables the systematic exploration of the structure-activity relationship (SAR) of chloropyridazine-based compounds.

Applications in Drug Development: Anticancer Agents

Chloropyridazine derivatives have shown significant promise as anticancer agents, with several studies demonstrating their potent cytotoxic effects against various cancer cell lines. A notable mechanism of action for some chloropyridazine-based compounds is the induction of apoptosis and the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1).[12][13]

Chloropyridazine Hybrids as PARP-1 Inhibitors and Apoptosis Inducers

Recent research has focused on the design and synthesis of hybrid molecules that conjugate a chloropyridazine scaffold with other pharmacophores known to induce apoptosis or inhibit PARP-1.[12] PARP-1 is a key enzyme in the base excision repair (BER) pathway, and its inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways.[12][14]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected chloropyridazine derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 3c | HNO97 | 2.5 | [12] |

| FaDu | 3.1 | [12] | |

| MDA-MB-468 | 4.7 | [12] | |

| Compound 3e | HNO97 | 1.8 | [12] |

| FaDu | 2.2 | [12] | |

| MDA-MB-468 | 3.5 | [12] | |

| Compound 4b | HNO97 | 5.2 | [12] |

| FaDu | 6.8 | [12] | |

| MDA-MB-468 | 8.1 | [12] | |

| DCPYR | MAC13 | 18.4 | |

| MAC16 | 18.4 |

Signaling Pathway and Experimental Workflow

PARP-1 Inhibition and Apoptosis Induction Pathway

The following diagram illustrates the proposed signaling pathway for chloropyridazine-based PARP-1 inhibitors leading to apoptosis.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 10. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 11. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 12. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Pyridazine Compounds: A Technical Guide for Researchers

For Immediate Release

Pyridazine (B1198779) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities that have captured the attention of researchers, scientists, and drug development professionals. This in-depth technical guide explores the core biological activities of pyridazine compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

Pyridazine derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

One of the primary targets for pyridazine-based anticancer drugs is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.

Quantitative Anticancer Activity of Pyridazine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4e | MCF-7 (Breast) | 1-10 | [2] |

| 4f | SK-MEL-28 (Melanoma) | 1-10 | [2] |

| 2S-5 | MDA-MB-231 (Breast) | 6.21 | [3] |

| 2S-5 | 4T1 (Mouse Breast) | 7.04 | [3] |

| 2S-13 | MDA-MB-231 (Breast) | 7.73 | [3] |

| 2S-13 | 4T1 (Mouse Breast) | 8.21 | [3] |

| Pyrazolo-pyridazine 4 | HepG-2 (Liver) | 17.30 | [4] |

| Pyrazolo-pyridazine 4 | HCT-116 (Colon) | 18.38 | [4] |

| Pyrazolo-pyridazine 4 | MCF-7 (Breast) | 27.29 | [4] |

| Compound 2h | SR (Leukemia) | < 0.1 | [5] |

| Compound 2h | NCI-H522 (Non-Small Cell Lung) | < 0.1 | [5] |

| Pyridine-urea 8e | VEGFR-2 | 3.93 | [6] |

| Pyridine-urea 8n | VEGFR-2 | - | [6] |

Antimicrobial Activity

The pyridazine scaffold is also a promising framework for the development of novel antimicrobial agents. Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity of Pyridazine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of several pyridazine derivatives against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Chloro derivatives | E. coli | 0.892–3.744 | [7] |

| Chloro derivatives | P. aeruginosa | 0.892–3.744 | [7] |

| Chloro derivatives | S. marcescens | 0.892–3.744 | [7] |

| Compound 7 | S. aureus (MRSA) | 7.8 (µM) | [8] |

| Compound 7 | E. coli | 7.8 (µM) | [8] |

| Compound 7 | S. typhimurium | 7.8 (µM) | [8] |

| Compound 7 | A. baumannii | 7.8 (µM) | [8] |

| Compound 13 | A. baumannii | 3.74 (µM) | [8] |

| Compound 13 | P. aeruginosa | 7.48 (µM) | [8] |

| Compound 3 | S. aureus (MRSA) | 4.52 (µM) | [8] |

| C2 | P. aeruginosa | 390.6 | [9] |

| C2 | E. faecalis | 390.6 | [9] |

| C1 | C. neoformans | 48.83 | [9] |

| C1 | C. albicans | 48.83 | [9] |

Anti-inflammatory Activity

Pyridazine and pyridazinone derivatives have been investigated as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[10] Selective COX-2 inhibitors are sought after as they can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Anti-inflammatory Activity of Pyridazine Derivatives

The following table summarizes the in vitro COX-2 inhibitory activity of various pyridazine derivatives, presented as IC50 values.

| Compound ID | COX-2 IC50 (nM) | Reference |

| 3d | 67.23 | [10] |

| 3g | 43.84 | [10] |

| 6a | 53.01 | [10] |

| 9a | 15.50 | [11] |

| 9b | 17.50 | [11] |

| 12 | 17.10 | [11] |

| 16b | 16.90 | [11] |

| 17 | 17.70 | [11] |

| 4c | 260 | [12] |

| 6b | 180 | [12] |

| 24b | 15.56 - 19.77 | [13] |

| 25a | 15.56 - 19.77 | [13] |

| 25b | 15.56 - 19.77 | [13] |

Cardiovascular Activity

Certain pyridazine derivatives have demonstrated significant cardiovascular effects, including vasorelaxant and antihypertensive activities. These properties make them attractive candidates for the development of new treatments for cardiovascular diseases.

Quantitative Cardiovascular Activity of Pyridazine Derivatives

The following table presents the in vitro vasorelaxant activity of selected pyridazinone derivatives, with data shown as EC50 values (the concentration that gives half-maximal response).

| Compound ID | Activity | EC50/IC50 (µM) | Reference |

| Acid 5 | Vasorelaxant | 0.339 | [14] |

| Ester analog 4 | Vasorelaxant | 1.225 | [14] |

| 4-methoxyphenylhydrazide 10c | Vasorelaxant | 1.204 | [14] |

| Acid 16 | Vasorelaxant | 0.339 | [15] |

| Ester analog 17 | Vasorelaxant | 1.225 | [15] |

| 4-methoxyphenyl hydrazide 18 | Vasorelaxant | 1.204 | [15] |

| Compound 19 | Vasorelaxant | 0.250 | [15] |

| Compound 13 | Vasodilatory | 0.199 | [15] |

| Compound 5a | Vasorelaxant | 0.250 | [16] |

| Fluorinated pyridazinones | Mitochondrial complex 1 inhibition | 0.008 - 4 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of pyridazine compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyridazine test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[18]

-

Compound Treatment: Treat the cells with various concentrations of the pyridazine compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Activity

This method tests the susceptibility of bacteria to antibiotics. Antibiotic-impregnated disks are placed on an agar (B569324) plate inoculated with the test organism. The antibiotic diffuses from the disk, and if the organism is susceptible, a zone of inhibition is observed.

Materials:

-

Mueller-Hinton agar plates

-

Bacterial strains

-

Sterile swabs

-

Paper disks impregnated with pyridazine compounds

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.

-

Disk Placement: Aseptically place the pyridazine-impregnated disks onto the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each disk in millimeters.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Pyridazine test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the pyridazine test compound at various concentrations.[19]

-

Reaction Initiation: Initiate the kinase reaction by adding ATP and the substrate.[20]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).[20]

-

Signal Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (inversely proportional to kinase inhibition).[19]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Assay buffer

-

Arachidonic acid (substrate)

-